

A Comparative Guide to the Reactivity of Ethenesulfonamide and its Derivatives

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Compound of Interest

Compound Name: Ethenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of **ethenesulfonamide** (also known as vinylsulfonamide) and its substituted derivatives. The information presented is supported by experimental data to assist researchers in understanding and utilizing these important chemical entities in various applications, including drug development and material science.

Ethenesulfonamide and its derivatives are valuable Michael acceptors, readily participating in conjugate addition reactions with a variety of nucleophiles. Their reactivity can be finely tuned by substituents on the vinyl group or the sulfonamide nitrogen, making them versatile building blocks in organic synthesis and key components in the design of covalent inhibitors and functional polymers.

Comparative Reactivity Analysis

The reactivity of **ethenesulfonamides** is significantly influenced by their substitution pattern. The parent, unsubstituted **ethenesulfonamide** serves as a baseline for comparison with its more complex derivatives. Key reactions demonstrating their reactivity include Michael additions, cycloadditions, and polymerizations.

Michael Addition Reactivity

The susceptibility of the vinyl group to nucleophilic attack is a hallmark of **ethenesulfonamides**. This is particularly relevant in biological contexts, where reactions with nucleophilic residues of proteins, such as cysteine, are pivotal for the mechanism of action of many covalent drugs.

A study comparing the reactivity of various Michael acceptors with the biological thiol glutathione (GSH) provides quantitative insights. The half-life ($t_{1/2}$) of the reaction serves as an inverse measure of reactivity—a shorter half-life indicates higher reactivity.

Compound	Structure	Reactant	Half-life ($t_{1/2}$)
Vinylsulfonamide	$\text{H}_2\text{C}=\text{CHSO}_2\text{NH}_2$	Glutathione (GSH)	238 seconds[1]
4-Acryloylmorpholine	$\text{H}_2\text{C}=\text{CHCON}(\text{CH}_2)_4\text{O}$	Glutathione (GSH)	14,091 seconds[1]
N-H Sulfonimidamide	$\text{H}_2\text{C}=\text{CHSONH}(\text{NH})$	Glutathione (GSH)	576 seconds[1]
(Z)- β -Fluorovinylsulfonamide	$\text{FHC}=\text{CHSO}_2\text{NH}_2$	Glutathione (GSH)	4.8 hours[2]
Non-fluorinated Vinylsulfonamide	$\text{R-CH}=\text{CHSO}_2\text{NH}_2$	Glutathione (GSH)	18.0 to 83.1 hours[2]

As the data indicates, the parent vinylsulfonamide is significantly more reactive towards glutathione than the commonly used acrylamide scaffold.[1] The introduction of substituents can further modulate this reactivity. For instance, fluorination of the vinyl group, as seen in (Z)- β -fluorovinylsulfonamide, enhances reactivity compared to other non-fluorinated derivatives.[2]

The following diagram illustrates the general mechanism of a thiol-Michael addition reaction.

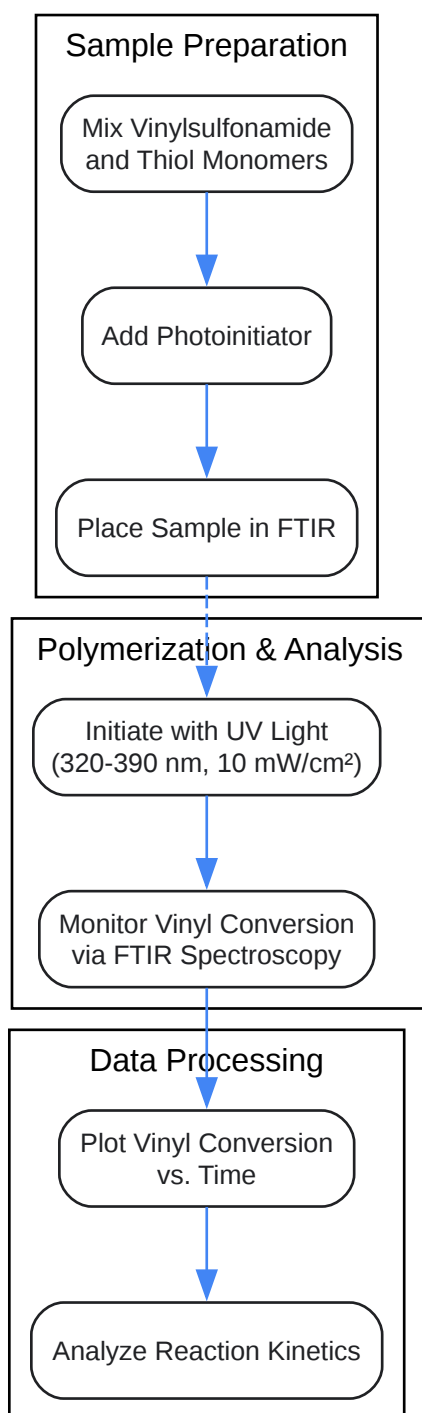
Caption: Thiol-Michael Addition Mechanism.

Polymerization Reactions

Vinylsulfonamides are versatile monomers for polymerization, particularly through thiol-Michael addition polymerization. This step-growth process offers several advantages over traditional chain-growth polymerizations, including rapid reaction rates, high conversions, and the formation of uniform polymer networks.[3]

The reactivity of vinylsulfonamides in these polymerizations is higher than that of analogous acrylamides.[4] This is attributed to the strong electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the vinyl group. The structure of the sulfonamide (primary, secondary, or tertiary) also plays a crucial role, with tertiary vinylsulfonamides showing favorable properties for creating hydrolytically stable composites.[3]

An experimental workflow for monitoring the kinetics of thiol-Michael photopolymerization is depicted below.



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Caption: Thiol-Michael Photopolymerization Workflow.

Cycloaddition Reactions

Vinylsulfonamides are also effective dienophiles in Diels-Alder reactions and can participate in other cycloaddition reactions, such as the Pauson-Khand reaction and intramolecular Heck reactions.^[5] This reactivity allows for the synthesis of a diverse range of cyclic and polycyclic sulfonamides, which are valuable scaffolds in medicinal chemistry.^[5]

Experimental Protocols

Kinetic Analysis of Thiol-Michael Addition

Objective: To determine the reaction kinetics of a vinylsulfonamide with a thiol-containing nucleophile (e.g., N-acetyl cysteine methyl ester).

Materials:

- Vinylsulfonamide derivative
- N-acetyl cysteine methyl ester
- Deuterated buffer system (e.g., phosphate buffer in D₂O, pH 7.4)
- NMR spectrometer

Procedure:

- Prepare a stock solution of the vinylsulfonamide in a suitable deuterated solvent.
- Prepare a stock solution of N-acetyl cysteine methyl ester in the deuterated buffer.
- In an NMR tube, combine the vinylsulfonamide solution with an excess of the N-acetyl cysteine methyl ester solution to ensure pseudo-first-order kinetics.^[6]
- Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.
- Monitor the disappearance of the vinyl proton signals of the sulfonamide over time.
- Integrate the vinyl proton signals relative to an internal standard to determine the concentration of the vinylsulfonamide at each time point.

- Plot the natural logarithm of the vinylsulfonamide concentration versus time. The negative of the slope of the resulting linear fit will be the pseudo-first-order rate constant (k_{obs}).^[6]

Thiol-Michael Addition Photopolymerization

Objective: To evaluate the polymerization kinetics of a vinylsulfonamide-thiol resin formulation.

Materials:

- Divinylsulfonamide monomer
- Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate))
- Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
- FTIR spectrometer with a horizontal transmission apparatus
- UV light source (320-390 nm)

Procedure:

- Mix the divinylsulfonamide and multifunctional thiol monomers in the desired stoichiometric ratio.
- Add the photoinitiator to the resin mixture at a specific weight percentage and ensure homogeneity.
- Place a small drop of the resin between two transparent substrates (e.g., salt plates or polypropylene films).
- Mount the sample in the FTIR spectrometer.
- Record an initial FTIR spectrum before irradiation.
- Expose the sample to UV light to initiate polymerization.
- Continuously collect FTIR spectra during and after the irradiation period.

- Monitor the decrease in the peak area of the vinyl group absorption band (around 1640 cm^{-1}) to determine the degree of vinyl conversion over time.[4]

Conclusion

Ethenesulfonamide and its derivatives exhibit a rich and tunable reactivity profile. Their enhanced electrophilicity compared to traditional Michael acceptors like acrylamides makes them highly effective in a range of chemical transformations. For drug development professionals, the ability to modulate the reactivity of the vinylsulfonamide "warhead" through substitution is a powerful tool for designing potent and selective covalent inhibitors. In material science, the rapid and efficient thiol-Michael polymerization of vinylsulfonamides enables the creation of advanced polymer networks with tailored properties. The experimental protocols provided herein offer a foundation for researchers to further explore and harness the synthetic potential of this versatile class of compounds.

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